molecular formula C5H7NO6 B1296143 Dimethyl nitromalonate CAS No. 5437-67-2

Dimethyl nitromalonate

Cat. No.: B1296143
CAS No.: 5437-67-2
M. Wt: 177.11 g/mol
InChI Key: GLKRAUOJZYHDSB-UHFFFAOYSA-N
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Description

  • Introduction and Fundamental Aspects

Dimethyl nitromalonate is an organic chemical compound classified within the nitro compounds, specifically as a nitro ester. Its molecular formula is C5H7NO6, with a molecular weight of approximately 177.11 g/mol. Structurally, it consists of two ester groups derived from malonic acid and features a nitro group (-NO2) attached to one of the carbon atoms adjacent to the carbonyl groups. This configuration places it in the category of nitromalonates, which are notable for their reactivity and utility in organic synthesis.

This compound is primarily synthesized via the nitration of dimethyl malonate, a common precursor in organic chemistry. The nitration process introduces the nitro group into the malonate framework, yielding the nitro-substituted ester. The reaction conditions, including temperature, solvent choice, and reaction time, critically influence the yield and purity of the product.

The compound's chemical behavior is characterized by its participation in various reactions typical of nitro esters. These include nucleophilic substitution, reduction, and condensation reactions, which are leveraged in the synthesis of nitrogen-containing compounds such as amino acids. The nitro group imparts significant electron-withdrawing effects, influencing the acidity of adjacent protons and the overall reactivity of the molecule.

Data Table: Key Chemical Properties of this compound

Property Value
Molecular Formula C5H7NO6
Molecular Weight 177.11 g/mol
CAS Number 5437-67-2
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Density Not explicitly reported
Structure Features Two ester groups; nitro group on adjacent carbon

Detailed Research Findings

Research indicates that this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acids and other nitrogenous compounds. Its nitro group facilitates various transformations, including reductions to amines and participation in Michael-type additions, which are valuable in constructing complex molecular architectures.

Studies have shown that the nitration of dimethyl malonate to produce this compound requires careful optimization to maximize yield and minimize side reactions. Parameters such as reagent concentration, temperature control, and solvent polarity are critical. The compound's stability under different conditions has also been investigated, revealing that it remains sufficiently stable for handling and storage under standard laboratory conditions, although detailed thermodynamic data are limited in the available literature.

Furthermore, this compound's role extends into medicinal chemistry and materials science, where its nitroester functionality can be exploited for the synthesis of biologically active molecules and functional materials. However, specific applications and reaction mechanisms are subject to ongoing research and development.

Properties

IUPAC Name

dimethyl 2-nitropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKRAUOJZYHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280264
Record name Dimethyl nitromalonate
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Molecular Weight

177.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-67-2
Record name 5437-67-2
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Record name Dimethyl nitromalonate
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Record name Dimethyl nitromalonate
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Preparation Methods

Nitration Process Overview

Detailed Reaction Steps

  • Cooling the Dimethyl Malonate : The dimethyl malonate is initially cooled to a specific temperature (usually between 15°C and 20°C).

  • Addition of Fuming Nitric Acid : Fuming nitric acid is added gradually to the cooled malonate over a set period (e.g., one hour). The temperature during this addition is critical for controlling the reaction rate and yield.

  • Maintaining Reaction Temperature : After the addition, the reaction mixture is stirred at the maintained temperature for an additional period (typically several hours) to ensure complete nitration.

  • Quenching the Reaction : Once the reaction time has elapsed, the mixture is poured into ice water to quench the reaction.

  • Extraction and Purification : The product is extracted using organic solvents (e.g., toluene), washed with aqueous solutions to remove impurities, and dried to isolate this compound.

Yield Analysis

The yields of this compound can vary based on the specific conditions employed during synthesis. Table 1 summarizes various experimental conditions and their corresponding yields from relevant studies.

Experiment Temperature (°C) Reaction Time (hours) Yield (%)
Example 1 15-20 4 91.7
Example 2 25-30 3.5 89.5
Example 3 45-50 0.83 89
Example 4 40-50 ~4 75.3

Observations from Experiments

  • Temperature Control : Higher temperatures during nitration can lead to lower yields due to potential decomposition or side reactions.

  • Reaction Time : Longer reaction times generally favor higher yields, but excessive duration at elevated temperatures can be detrimental.

Chemical Reactions Analysis

Types of Reactions: Dimethyl nitromalonate undergoes various chemical reactions, including:

    Oxidation: Conversion to nitro compounds.

    Reduction: Formation of amines or other reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Dimethyl nitromalonate serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for producing complex molecules.

  • Synthesis of Amino Acids : this compound is utilized in the synthesis of amino acids. For instance, it can be reacted with Gramine to produce tryptophan derivatives through a series of reactions involving decarbalkoxylation and reduction. This method highlights its significance in synthesizing biologically relevant compounds .
  • Preparation of Furoxans : The thermal decomposition of this compound has been studied for the preparation of furoxans, a class of compounds known for their energetic properties. This application is particularly relevant in materials science and energetic materials research .

Pharmaceutical Applications

This compound has potential applications in drug development, particularly in the synthesis of pharmaceutical intermediates.

  • Antimicrobial Agents : Research indicates that derivatives of nitromalonates exhibit antimicrobial properties. The modification of this compound can lead to the development of new antimicrobial agents, which could be beneficial in treating resistant bacterial strains .
  • Anti-inflammatory Compounds : Some studies suggest that nitro compounds, including this compound derivatives, may possess anti-inflammatory properties. This opens avenues for their use in developing treatments for inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Barrow et al. (2016)Nitrile Oxide CycloadditionsExplored the use of this compound as a precursor for nitrile oxide cycloadditions, demonstrating its utility in synthesizing heterocyclic compounds .
Bergmann and Shahak (1965)Toxicity StudiesInvestigated the toxicological aspects of this compound derivatives, providing insights into safety profiles for pharmaceutical applications .
Cordant Technologies Inc. (1999)Energetic BindersUtilized this compound in developing energetic binders for explosives, showcasing its role in material science .

Mechanism of Action

The mechanism by which dimethyl nitromalonate exerts its effects involves its reactivity towards various nucleophiles and electrophiles . The nitro group can participate in electron-withdrawing interactions, making the compound a versatile intermediate in organic synthesis. The ester groups facilitate reactions with nucleophiles, leading to the formation of a wide range of products.

Comparison with Similar Compounds

Diethyl Nitromalonate

  • Structure : Ethyl ester groups replace methyl esters.
  • Molecular Formula: C₇H₁₁NO₆; Molecular Weight: 205.16 g/mol .
  • Synthetic Utility: Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, which can influence reaction kinetics in multi-step syntheses .

Dimethyl Dichloromalonate

  • Structure : Chlorine atoms replace the nitro group.
  • Molecular Formula : C₅H₆Cl₂O₄; Molecular Weight : 201.01 g/mol .
  • Key Differences :
    • Reactivity : The absence of a nitro group reduces electrophilicity at the central carbon, making it less reactive in Michael additions. Chlorine substituents may instead participate in nucleophilic substitution reactions.
    • Applications : Primarily used as a precursor in agrochemicals and polymer crosslinking agents due to the stability of C-Cl bonds .

Dimethyl Succinylo Succinate

  • Structure : A cyclic diester derived from succinic acid.
  • Molecular Formula : C₁₀H₁₂O₆; Molecular Weight : 228.20 g/mol .
  • Key Differences :
    • Ring Strain : The cyclic structure introduces steric hindrance, limiting its utility in reactions requiring planar transition states.
    • Applications : Employed in photoresist materials and as a chelating agent in coordination chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₅H₇NO₆ 177.11 -NO₂, -COOCH₃ Pharmaceuticals, Michael adducts
Diethyl Nitromalonate C₇H₁₁NO₆ 205.16 -NO₂, -COOCH₂CH₃ Organic synthesis intermediates
Dimethyl Dichloromalonate C₅H₆Cl₂O₄ 201.01 -Cl, -COOCH₃ Agrochemicals, polymers
Dimethyl Succinylo Succinate C₁₀H₁₂O₆ 228.20 Cyclic diester Photoresists, chelators

Reactivity and Stability Considerations

  • Nitro Group Impact : The nitro group in this compound enhances electrophilicity but may also introduce instability under reducing conditions or high temperatures. In contrast, dimethyl dichloromalonate’s chlorine substituents provide greater thermal stability .
  • Ester Group Influence : Methyl esters in this compound offer faster hydrolysis rates compared to ethyl esters in diethyl nitromalonate, making the former more suitable for reactions requiring rapid intermediate generation .

Biological Activity

Dimethyl nitromalonate (DMNM) is a nitro compound that has garnered interest in various fields of chemical and biological research. This article explores its biological activity, including synthesis methods, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative of nitromalonate, characterized by the presence of two methyl groups attached to the malonate backbone. The synthesis typically involves the nitration of dimethyl malonate using fuming nitric acid under controlled conditions. Historical methods have reported yields ranging from 60% to over 90% depending on reaction conditions such as temperature and reactant concentrations .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to participate in various chemical reactions that can lead to the formation of biologically active compounds. Some key areas of interest include:

  • Antimicrobial Activity : DMNM has been investigated for its potential antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antibiotic research.
  • Pharmacological Applications : Research has explored the use of DMNM in synthesizing pharmacologically active compounds. For instance, it has been used as a precursor in the synthesis of amino acids and other biologically relevant molecules .
  • Material Science : Recent studies have highlighted the application of DMNM in the fabrication of materials such as metal-organic thin-film transistors (MOTFTs), showcasing its versatility beyond traditional organic chemistry applications .

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of DMNM exhibited significant inhibitory effects against various pathogens, suggesting its potential as a lead compound for new antimicrobial agents .
  • Synthesis of Bioactive Compounds : Research conducted by ACS Publications indicated that DMNM could serve as an effective starting material for synthesizing complex organic molecules with potential therapeutic effects. This underscores its importance in medicinal chemistry .
  • Material Science Applications : In a recent investigation into MOTFTs, DMNM was utilized as a co-fuel during combustion synthesis, resulting in improved electrical properties of the final materials. This highlights its role in advancing electronic materials technology .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial growth
PharmacologicalPrecursor for amino acid synthesis
Material ScienceUsed in MOTFT fabrication

Table 2: Synthesis Conditions for this compound

ConditionParameterYield (%)
Temperature0°C during nitration60
Temperature25-30°C during nitration89.5
Temperature45-50°C during nitration89

Q & A

Q. How does the nitro group in this compound influence its reactivity in Michael addition reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack (e.g., by enolates). Kinetic studies using HPLC or in-situ NMR (e.g., monitoring enol intermediates Z-5 and E-5) reveal time-dependent formation of Michael adducts .
  • Experimental Design :
  • Substrate Screening : Compare reactivity with aldehydes (e.g., atropaldehyde) versus ketones to assess steric effects .
  • Temperature Control : Reactions at 25°C vs. 40°C show differing rates of adduct formation (e.g., 6–8 hours for completion at 25°C) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound-based syntheses?

  • Data Reconciliation :
  • Literature Review : Systematically compare solvent systems (e.g., THF vs. DMF) and catalyst loadings across studies .
  • Reproducibility Tests : Replicate key experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
    • Case Example : Discrepancies in yields for tryptophan derivatives synthesized via this compound may arise from variations in decarboxylation temperatures (80°C vs. 100°C) .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of this compound in cycloaddition reactions?

  • Methodology :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and charge distribution on the nitro group .
  • Transition State Analysis : Identify activation energies for [3+2] cycloadditions with alkynes to guide experimental catalyst selection .
    • Validation : Correlate computational predictions with experimental regioselectivity data (e.g., para vs. meta adduct ratios) .

Q. What are the environmental fate implications of this compound, and how can lab waste be managed sustainably?

  • Degradation Studies :
  • Hydrolysis : Monitor nitro group stability under acidic (pH 3) vs. alkaline (pH 10) conditions using LC-MS .
  • Photolysis : Expose to UV light (254 nm) to assess breakdown into malonate fragments .
    • Waste Mitigation : Neutralize acidic waste with bicarbonate before disposal; avoid releasing into aquatic systems due to potential ecotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl nitromalonate
Reactant of Route 2
Dimethyl nitromalonate

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